molecular formula C13H10FN5O B2471204 3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine CAS No. 1370598-66-5

3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine

Cat. No.: B2471204
CAS No.: 1370598-66-5
M. Wt: 271.255
InChI Key: OVZRAIOWFMMADY-UHFFFAOYSA-N
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Description

3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine is a heterocyclic compound that features a pyridine ring substituted with a hydrazinyl group and a 1,2,4-oxadiazole ring bearing a fluorophenyl group

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine would depend on its structure and the functional groups present. It could potentially interact with various enzymes, proteins, and other biomolecules within the cell. The nature of these interactions would depend on the specific molecular structure of the compound and the biomolecules it interacts with .

Cellular Effects

The effects of this compound on cellular processes would depend on its biochemical properties and interactions. It could potentially influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound would be determined by its interactions with cellular biomolecules. It could potentially bind to specific biomolecules, inhibit or activate enzymes, and induce changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound could change over time. This could include changes in the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound in animal models would likely vary with dosage. This could include threshold effects, as well as potential toxic or adverse effects at high doses .

Metabolic Pathways

This compound could potentially be involved in various metabolic pathways within the cell. This could include interactions with specific enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues would depend on its biochemical properties. It could potentially interact with specific transporters or binding proteins, influencing its localization or accumulation within the cell .

Subcellular Localization

The subcellular localization of this compound would be determined by its biochemical properties and interactions within the cell. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine typically involves the formation of the 1,2,4-oxadiazole ring followed by the introduction of the hydrazinyl group. One common method involves the cyclization of a suitable precursor, such as a hydrazide, with a nitrile oxide to form the oxadiazole ring. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like ethanol .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazinyl group can yield azo compounds, while substitution reactions on the fluorophenyl group can introduce various functional groups .

Scientific Research Applications

3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 1,2,4-oxadiazole derivatives and hydrazinyl-substituted pyridines. Examples include:

Uniqueness

What sets 3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine apart is the presence of the fluorophenyl group, which can enhance its biological activity and stability. The fluorine atom can improve the compound’s ability to interact with biological targets and increase its metabolic stability .

Properties

IUPAC Name

[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN5O/c14-9-4-1-3-8(7-9)11-17-13(20-19-11)10-5-2-6-16-12(10)18-15/h1-7H,15H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZRAIOWFMMADY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NOC(=N2)C3=C(N=CC=C3)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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